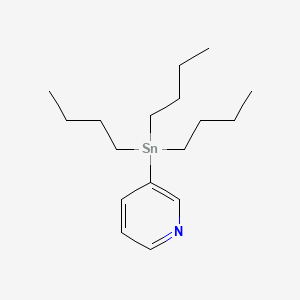

3-(Tributylstannyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl(pyridin-3-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1-2,4-5H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQJBWKKHCMCGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392912 | |

| Record name | 3-(Tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59020-10-9 | |

| Record name | 3-(Tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(tributylstannyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Tributylstannyl)pyridine CAS number

An In-Depth Technical Guide to 3-(Tributylstannyl)pyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal organometallic reagent, primarily utilized as a sophisticated building block in palladium-catalyzed cross-coupling reactions. Its unique structure, which combines a nucleophilic tributyltin moiety with a versatile pyridine ring, makes it an indispensable tool for the synthesis of complex biaryl and heteroaryl compounds prevalent in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, its core application in the Stille cross-coupling reaction, and the critical safety procedures required for its handling. The causality behind experimental choices and the mechanistic underpinnings of its reactivity are explored to provide field-proven insights for laboratory application.

Compound Identification and Physicochemical Properties

This compound, also known as tributyl(pyridin-3-yl)stannane, is an air- and moisture-stable organotin compound that serves as a key partner in C-C bond formation.[1] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 59020-10-9 | [2][3][4][5] |

| Molecular Formula | C₁₇H₃₁NSn | [2][3] |

| Molecular Weight | 368.14 g/mol | [2][3] |

| Appearance | Clear to pale yellow liquid/oil | [4][6] |

| Boiling Point | 132 °C at 0.3 mmHg | [6] |

| Density | ~1.15 g/cm³ | [6] |

| Synonyms | 3-Pyridyltributylstannane, Tributyl(pyridin-3-yl)stannane, 3-Pyridyltributyltin | [2][4] |

| Purity (Typical) | ≥90-98% | [2][5] |

Synthesis of this compound: A Validated Protocol

The most common and reliable synthesis of this compound involves a lithium-halogen exchange on a pyridine precursor, followed by quenching with an electrophilic tin reagent. This method provides high yields of the target compound.

Underlying Principle: Lithiation and Stannylation

The synthesis hinges on the deprotonation of an acidic proton or, more commonly, a lithium-halogen exchange at the 3-position of the pyridine ring. 3-Bromopyridine is an ideal starting material due to the favorable kinetics of the lithium-bromine exchange using an organolithium base like n-butyllithium (n-BuLi). The resulting 3-lithiopyridine is a potent nucleophile that readily attacks the electrophilic tin atom of tributyltin chloride, forming the desired C-Sn bond. The reaction must be conducted under strictly anhydrous and inert conditions at low temperatures (-78 °C) to prevent side reactions, such as the reaction of n-BuLi with the solvent or quenching of the lithiated intermediate by trace amounts of water.

Experimental Workflow: Synthesis

Caption: Workflow for the synthesis of this compound.

Step-by-Step Laboratory Protocol

This protocol is adapted from established literature procedures.[6][7][8]

-

Preparation: Add 3-bromopyridine (1.0 eq) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Dissolve it in anhydrous diethyl ether or tetrahydrofuran (THF) (approx. 0.2 M concentration).

-

Lithiated Intermediate Formation: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1–1.2 eq, typically 1.6 M solution in hexanes) dropwise via syringe. Stir the resulting mixture at -78 °C for 1-3 hours. Successful formation of the lithiated intermediate is often indicated by a color change.[8]

-

Stannylation: To the cold solution, add tributyltin chloride (1.0–1.1 eq) dropwise. Continue stirring at -78 °C for an additional 1-3 hours.[7]

-

Warm-up and Quench: Remove the cooling bath and allow the reaction to gradually warm to room temperature. Let it stir for at least 12 hours or overnight.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[6][8] Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[6][8] The resulting crude oil is typically purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures, e.g., 9:1 v/v) to yield the pure product.[6] Some sources also suggest vacuum distillation, though this can be challenging due to the high boiling point of the compound.[6][9]

Core Application: The Stille Cross-Coupling Reaction

This compound is a premier reagent for the Stille reaction, a palladium-catalyzed process that forms a C-C bond between an organostannane and an organic halide or pseudohalide (like a triflate).[1][10] This reaction is highly valued for its tolerance of a wide variety of functional groups, making it suitable for late-stage functionalization in complex molecule synthesis.[1][11][12]

The Catalytic Cycle: A Mechanistic Overview

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][11][13]

Caption: The catalytic cycle of the Stille cross-coupling reaction.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the organic electrophile (R¹-X) to form a square planar Pd(II) intermediate.[11][13] The reactivity of halides generally follows the trend I > Br > Cl.[1]

-

Transmetalation : The organostannane (in this case, this compound, where R² is the pyridin-3-yl group) exchanges its organic group with the halide on the Pd(II) complex. This is often the rate-determining step.[1]

-

Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the cycle.[11][13]

General Protocol for Stille Coupling

This protocol is a representative example and may require optimization for specific substrates.[11]

-

Reagent Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon), add the aryl halide or triflate (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(PPh₃)₂ (dichlorobis(triphenylphosphine)palladium(II)) (1-5 mol%), and an appropriate anhydrous solvent (e.g., toluene, DMF, or THF).

-

Stannane Addition: Add this compound (1.1–1.5 eq) to the mixture via syringe.

-

Reaction Conditions: Heat the reaction mixture (typically 80-110 °C) and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to over 24 hours.

-

Work-up and Purification: After cooling, the reaction mixture is often diluted and washed with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration through celite.[11] Following aqueous work-up, the crude product is purified by column chromatography.

Safety, Handling, and Waste Disposal

Trustworthiness through Self-Validation: Acknowledging Hazard is the First Step to Safety.

Organotin compounds, including this compound, are highly toxic and pose significant health risks.[1][14][15] Extreme caution must be exercised at all times.

-

High Acute Toxicity : Organotins are toxic by all routes of exposure: inhalation, ingestion, and skin contact.[14][16] They can cause severe irritation to the skin, eyes, and respiratory system and may affect the central nervous system and immune system.[14][17][18] The toxicity is highest for compounds with three or four alkyl groups attached to the tin atom.[14]

-

Personal Protective Equipment (PPE) : Always work in a certified chemical fume hood.[17] Wear suitable protective clothing, chemically resistant gloves (nitrile is often insufficient; double-gloving or using heavier gloves like butyl rubber is recommended), and safety goggles or a face shield.[16][18]

-

Handling Procedures : Use inert atmosphere techniques (e.g., Schlenk line or glovebox) for transfers to prevent exposure and maintain reagent integrity.[17] All glassware that comes into contact with the reagent should be decontaminated.

-

Spill Response : In the event of a spill, absorb the material with a spill pillow or other absorbent material, place it in a sealed container, and label it as hazardous waste.[14] Do not use water to extinguish fires involving organotin reagents, as some can react to produce flammable gas.[17]

-

Waste Disposal : All waste containing organotin compounds, including contaminated solvents and silica gel from chromatography, must be disposed of as hazardous waste according to institutional and local regulations.[14][16][18] Do not dispose of this material down the drain, as it is very toxic to aquatic life with long-lasting effects.[16]

Conclusion

This compound, identified by CAS number 59020-10-9 , is a powerful and versatile reagent in modern organic synthesis. Its primary utility in the Stille cross-coupling reaction allows for the efficient construction of pyridyl-containing compounds that are often challenging to synthesize via other methods. While its application is straightforward, the inherent toxicity of organotin compounds necessitates a rigorous and informed approach to safety and handling. By understanding its synthesis, reactivity, and hazards, researchers can effectively and safely leverage this important building block in the development of novel pharmaceuticals and advanced materials.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3483848, this compound. [Link]

- National Research Council. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS).

-

Del Valle Lab, University of Notre Dame. Standard Operating Procedures - Organotin Reagents. [Link]

-

Centers for Disease Control and Prevention. NIOSH Criteria for a Recommended Standard: Occupational Exposure to Organotin Compounds. [Link]

-

NROChemistry. Stille Coupling. [Link]

-

Australian Government, Department of Climate Change, Energy, the Environment and Water. Organo-tin compounds. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. Safety Tin. [Link]

-

Giumanini, A. G., et al. Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. ResearchGate. [Link]

-

ChemBK. 3-(tributylstannanyl)pyridine. [Link]

-

Wikipedia. Stille reaction. [Link]

-

Organic Syntheses. PALLADIUM-CATALYZED COUPLING OF ACID CHLORIDES WITH ORGANOTIN REAGENTS: ETHYL (E)-4-(4-METHOXYPHENYL)-4-OXO-2-BUTENOATE. [Link]

-

Chemistry LibreTexts. Stille Coupling. [Link]

-

Organic Chemistry Portal. Stille Coupling. [Link]

-

Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]

-

Espinet, P., & Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. [Link]

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. This compound | C17H31NSn | CID 3483848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. 3-(1,1,1-TRIBUTYLSTANNYL)PYRIDINE CAS#: 59020-10-9 [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. Synthesis routes of 2-(Tributylstannyl)pyridine [benchchem.com]

- 9. echemi.com [echemi.com]

- 10. Stille Coupling [organic-chemistry.org]

- 11. Stille Coupling | NROChemistry [nrochemistry.com]

- 12. uwindsor.ca [uwindsor.ca]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 15. englelab.com [englelab.com]

- 16. chembk.com [chembk.com]

- 17. delvallelab.weebly.com [delvallelab.weebly.com]

- 18. stacks.cdc.gov [stacks.cdc.gov]

A-Comprehensive-Guide-to-the-Synthesis-of-3-(Tributylstannyl)pyridine-from-3-Bromopyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of 3-Substituted Pyridines in Modern Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry and organic synthesis, forming the backbone of numerous pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a "privileged scaffold" in drug design.[2][3] Among its derivatives, 3-substituted pyridines have emerged as particularly significant, featuring in a wide array of therapeutic agents targeting diverse diseases.[2] 3-(Tributylstannyl)pyridine, in particular, is a versatile intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to forge new carbon-carbon bonds.[4][5] This guide provides a comprehensive technical overview of the synthesis of this compound from 3-bromopyridine, delving into the mechanistic underpinnings, detailed experimental protocols, and critical considerations for successful execution.

The Stille Reaction: A Powerful Tool for C-C Bond Formation

The Stille reaction is a widely employed palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic electrophile.[5][6] This reaction is highly valued in organic synthesis due to its tolerance of a wide variety of functional groups and its relative insensitivity to air and moisture, unlike many other organometallic reagents.[6] The general catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7]

Mechanistic Insights into the Stille Coupling

The synthesis of this compound from 3-bromopyridine is a classic example of preparing a Stille coupling precursor. However, the more common application of this compound is its subsequent reaction with an organic halide. The overall transformation relies on a palladium catalyst, typically in the Pd(0) oxidation state.[8]

Catalytic Cycle of the Stille Reaction:

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (in a subsequent coupling reaction, not the synthesis of the stannane itself) to the Pd(0) complex, forming a Pd(II) intermediate.[5][7] Studies have shown that this step initially forms a cis-complex which can then isomerize to the more stable trans-isomer.[9]

-

Transmetalation: The organostannane (this compound) then undergoes transmetalation with the Pd(II) complex. The organic group from the tin compound is transferred to the palladium center, and the halide is transferred to the tin.[5][7] This is often the rate-limiting step in the catalytic cycle.[10]

-

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][7]

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Synthetic Methodologies for this compound

The primary and most direct method for the synthesis of this compound involves the reaction of 3-lithiopyridine with tributyltin chloride. This is achieved through a lithium-halogen exchange reaction starting from 3-bromopyridine.

Core Synthesis: Lithium-Halogen Exchange and Stannylation

This method is highly efficient and proceeds in two main stages within a single pot: the formation of the organolithium intermediate and its subsequent quenching with an electrophilic tin reagent.

Reaction Scheme:

3-Bromopyridine + n-Butyllithium → 3-Lithiopyridine + n-Butyl Bromide 3-Lithiopyridine + Tributyltin Chloride → this compound + Lithium Chloride

Causality Behind Experimental Choices:

-

Starting Material: 3-Bromopyridine is a readily available and commonly used starting material for introducing functionality at the 3-position of the pyridine ring.[11]

-

Organolithium Reagent: n-Butyllithium is a strong base and an excellent reagent for lithium-halogen exchange at low temperatures. The low temperature (-78 °C) is crucial to prevent side reactions, such as the deprotonation of other positions on the pyridine ring.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively solvates the organolithium intermediate.

-

Electrophile: Tributyltin chloride is the electrophilic source of the tributylstannyl group.

Detailed Experimental Protocol

This protocol is a synthesized representation of common laboratory practices.[12][13]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Bromopyridine | 157.99 | 3.3 g | 21.0 mmol |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 9.0 mL | 22.5 mmol |

| Tributyltin chloride | 325.49 | 6.3 mL | 23.0 mmol |

| Anhydrous Tetrahydrofuran (THF) | - | 30 mL | - |

| Saturated Ammonium Chloride (aq) | - | As needed | - |

| Ethyl Acetate | - | As needed | - |

| Saturated Sodium Chloride (aq) | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum is charged with 3-bromopyridine (3.3 g, 21.0 mmol).[13]

-

Inert Atmosphere: The reaction flask is evacuated and backfilled with nitrogen three times to ensure an inert atmosphere.[13]

-

Solvent Addition: Anhydrous tetrahydrofuran (30 mL) is added to the flask via cannula.[13]

-

Cooling: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath.

-

Lithium-Halogen Exchange: n-Butyllithium (9.0 mL of a 2.5 M solution in hexanes, 22.5 mmol) is added dropwise to the stirred solution at -78 °C. The mixture is stirred at this temperature for 1 hour. A color change from a clear dark brown to a cloudy yellowish-green may be observed.[13]

-

Stannylation: Tributyltin chloride (6.3 mL, 23.0 mmol) is added slowly to the reaction mixture at -78 °C. The reaction is allowed to proceed for 3 hours at this temperature.[13]

-

Warming and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for an additional 30 minutes. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[13]

-

Workup: The solvents are removed under reduced pressure. The residue is taken up in ethyl acetate and washed several times with a saturated aqueous sodium chloride solution. The organic layers are combined.[13]

-

Drying and Concentration: The combined organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[13]

Purification and Characterization

Organotin compounds can be challenging to purify due to their low polarity and the presence of tin-containing byproducts.[14]

-

Purification: While column chromatography can be attempted, tin impurities are known to streak on silica gel.[14] Vacuum distillation is often the recommended method for obtaining pure this compound.[14]

-

Characterization: The final product is typically a colorless to pale yellow oil or solid.[15][16] Its identity and purity are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling Considerations

Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[5][15] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory.[15] Waste containing tin compounds must be disposed of as hazardous waste according to institutional guidelines.[15]

Applications in Drug Development and Beyond

The pyridine nucleus is a key component in a vast number of FDA-approved drugs, with applications ranging from anticancer to anti-infective agents.[1][3][17][18] this compound serves as a crucial building block for the synthesis of complex molecules containing the 3-pyridyl moiety. Its utility in Stille coupling reactions allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the construction of novel drug candidates and other functional materials.[6][15]

Conclusion

The synthesis of this compound from 3-bromopyridine via a lithium-halogen exchange followed by stannylation is a robust and widely used method. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and stringent safety precautions are paramount for a successful outcome. This versatile organostannane reagent continues to be an invaluable tool for researchers and scientists in the ongoing quest for new therapeutic agents and advanced materials.

References

-

Knapp, D. M., et al. (2012). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. PubMed Central. [Link]

-

The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]

-

Wikipedia. Stille reaction. [Link]

-

Chemistry LibreTexts. (2023). Stille Coupling. [Link]

-

Organic Syntheses. palladium-catalyzed coupling of acid chlorides with organotin reagents. [Link]

-

Organic Chemistry Portal. Stille Coupling. [Link]

-

Royal Society of Chemistry. (2007). Supplementary Material (ESI) for Chemical Communications. RSC Publishing. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Stille Coupling with Ethynyltributylstannane: A Guide for Synthesis. [Link]

-

ChemBK. 3-(tributylstannanyl)pyridine. [Link]

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

-

Wikipedia. 3-Bromopyridine. [Link]

-

ChemBK. 3-(Tributylstannyl)-pyridine. [Link]

-

Al-Zoubi, W., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals. [Link]

-

Ghorui, T., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]

-

Kumar, A., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. benchchem.com [benchchem.com]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 有机锡试剂_有机锡卤化物_化学合成-默克生命科学 [sigmaaldrich.cn]

- 5. Stille reaction - Wikipedia [en.wikipedia.org]

- 6. Chemicals [chemicals.thermofisher.cn]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. uwindsor.ca [uwindsor.ca]

- 10. nbinno.com [nbinno.com]

- 11. 3-Bromopyridine - Wikipedia [en.wikipedia.org]

- 12. rsc.org [rsc.org]

- 13. Synthesis routes of 2-(Tributylstannyl)pyridine [benchchem.com]

- 14. echemi.com [echemi.com]

- 15. chembk.com [chembk.com]

- 16. chembk.com [chembk.com]

- 17. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Tributylstannyl)pyridine: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Tributylstannyl)pyridine is a pivotal organometallic reagent that has garnered significant attention in the realm of organic synthesis, particularly within the pharmaceutical industry. As a stable, yet reactive, source of a nucleophilic pyridin-3-yl group, it serves as a cornerstone in the construction of complex molecular architectures that are central to a multitude of therapeutic agents. The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs due to its ability to engage in hydrogen bonding, its aqueous solubility, and its metabolic stability. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and, most critically, its application in the synthesis of pharmaceutical compounds, with a focus on the mechanistic underpinnings and practical considerations for its use in drug discovery and development.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective use in synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₃₁NSn | [1][2] |

| Molecular Weight | 368.14 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 1.15 g/cm³ | [3] |

| Boiling Point | 132 °C at 0.3 mmHg | [3] |

| Flash Point | 110 °C | [3] |

| Solubility | Soluble in common organic solvents such as chloroform, dichloromethane, and dichloroethane. | [3] |

Note on Refractive Index: While a definitive refractive index for this compound is not consistently reported in the literature, related compounds such as 2-(tributylstannyl)pyridine and 2-(tributylstannyl)pyrimidine have reported refractive indices in the range of 1.5080-1.5160 and 1.512, respectively[4][5]. This suggests that the refractive index of the 3-isomer would likely fall within a similar range.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides characteristic signals for the protons on both the pyridine ring and the tributyl groups. The aromatic protons of the pyridine ring typically appear in the downfield region (δ 7.0-9.0 ppm), with distinct chemical shifts and coupling patterns that allow for unambiguous assignment. The protons of the butyl chains resonate in the upfield region (δ 0.8-1.6 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum is a powerful tool for confirming the carbon framework of the molecule. The carbon atoms of the pyridine ring exhibit signals in the aromatic region (δ 120-150 ppm), while the carbons of the butyl groups appear in the aliphatic region (δ 10-40 ppm)[6]. The carbon directly attached to the tin atom will show satellite peaks due to coupling with the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).

¹¹⁹Sn NMR (Tin-119 Nuclear Magnetic Resonance): ¹¹⁹Sn NMR is a highly sensitive technique for characterizing organotin compounds. The chemical shift of the tin nucleus in this compound provides valuable information about the electronic environment around the tin atom[7][8][9][10]. For tributyl(aryl)stannanes, the ¹¹⁹Sn chemical shift typically falls in the range of -50 to -70 ppm relative to tetramethyltin.

IR (Infrared) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups. Key absorptions include C-H stretching vibrations of the aromatic pyridine ring and the aliphatic butyl groups, as well as C=C and C=N stretching vibrations within the pyridine ring[11].

Synthesis of this compound: Methodologies and Mechanistic Insights

The most prevalent and efficient method for the synthesis of this compound involves the lithiation of a 3-halopyridine, typically 3-bromopyridine, followed by quenching with tributyltin chloride.

Protocol: Synthesis via Lithiation of 3-Bromopyridine

This method relies on a lithium-halogen exchange reaction to generate a highly reactive 3-lithiopyridine intermediate.

Reaction Scheme:

Figure 1: Synthesis of this compound via lithiation.

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried reaction vessel is charged with a solution of 3-bromopyridine in an anhydrous, non-polar solvent such as toluene under an inert atmosphere (e.g., argon or nitrogen)[12]. The use of toluene is critical as it allows the reaction to be carried out at a more manageable temperature (-50 °C) compared to ethereal solvents like THF, where much lower temperatures are required to prevent side reactions[12].

-

Lithiation: The solution is cooled to -50 °C, and a solution of n-butyllithium in hexanes is added dropwise, maintaining the low temperature. The lithium-halogen exchange is typically rapid at this temperature.

-

Stannylation: After a brief stirring period to ensure complete formation of the 3-lithiopyridine, tributyltin chloride is added to the reaction mixture. The highly nucleophilic lithiated pyridine readily attacks the electrophilic tin center, displacing the chloride and forming the desired C-Sn bond.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Causality Behind Experimental Choices:

-

Solvent Choice: The use of toluene over THF is a key optimization. 3-Lithiopyridine is more stable in toluene at -50 °C, minimizing decomposition and side reactions that can occur at higher temperatures in THF[12].

-

Temperature Control: Maintaining a low temperature throughout the addition of n-butyllithium and tributyltin chloride is crucial to prevent unwanted side reactions, such as the deprotonation of the pyridine ring by the highly basic organolithium reagent.

-

Inert Atmosphere: The exclusion of air and moisture is essential as organolithium reagents are highly reactive towards oxygen and water.

Alternative Synthetic Routes

While the lithiation of 3-bromopyridine is the most common method, alternative approaches exist:

-

Grignard Reagents: The corresponding Grignard reagent, 3-pyridylmagnesium bromide, can be prepared from 3-bromopyridine and magnesium. However, this method can be complicated by the poor solubility of the Grignard reagent, which can lead to lower yields and difficulties in subsequent reactions[13].

-

Palladium-Catalyzed Stannylation: Direct palladium-catalyzed cross-coupling of 3-halopyridines with hexaalkyldistannanes (e.g., hexabutylditin) offers another route, although this method is often less atom-economical.

The Role of this compound in Drug Development: The Stille Cross-Coupling Reaction

The primary utility of this compound in pharmaceutical synthesis lies in its application as a coupling partner in the Stille cross-coupling reaction. This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the pyridine ring and a variety of sp²-hybridized carbon atoms (e.g., aryl, vinyl, or heteroaryl halides or triflates)[14][15].

The Catalytic Cycle of the Stille Reaction

The Stille coupling proceeds through a well-established catalytic cycle involving a palladium(0) catalyst.

Figure 2: The catalytic cycle of the Stille cross-coupling reaction.

Mechanistic Steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an organic halide or triflate (R¹-X), forming a Pd(II) intermediate.

-

Transmetalation: this compound (R²-SnBu₃, where R² is the pyridin-3-yl group) then transfers its pyridyl group to the palladium center, displacing the halide or triflate, which forms a tributyltin halide byproduct. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Field-Proven Insights for Drug Development Professionals:

-

Functional Group Tolerance: The Stille coupling is renowned for its exceptional tolerance of a wide range of functional groups, which is a significant advantage in the synthesis of complex drug molecules where sensitive functionalities must be preserved[16].

-

Mild Reaction Conditions: The reaction typically proceeds under mild conditions, which is beneficial for maintaining the integrity of stereocenters and other sensitive structural features in pharmaceutical intermediates.

-

Stability of Stannanes: Organostannanes like this compound are generally stable to air and moisture, making them easier to handle and store compared to other highly reactive organometallic reagents[15].

-

Toxicity of Tin Byproducts: A major consideration in process development is the toxicity of the organotin byproducts. Efficient purification methods are required to remove these impurities to levels acceptable for active pharmaceutical ingredients (APIs).

Case Study: Application in the Synthesis of Pyridine-Containing Pharmaceuticals

While specific, proprietary synthetic routes for many modern drugs are not always publicly disclosed in detail, the principles of using this compound can be illustrated through its potential application in the synthesis of various pyridine-containing drugs. For example, it can be a key building block for introducing the 3-pyridyl moiety in compounds being investigated for a range of therapeutic areas, including oncology, cardiovascular disease, and central nervous system disorders[9]. The synthesis of quinoxalines, which have shown anti-inflammatory properties, can be achieved using this compound.

Safety and Handling

Organotin compounds, including this compound, are toxic and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Disposal: Dispose of all waste containing organotin compounds as hazardous waste in accordance with local regulations.

Hazard Statements:

-

Toxic if swallowed.

-

Harmful in contact with skin.

-

Causes skin and serious eye irritation.

-

May cause damage to organs through prolonged or repeated exposure.

-

Very toxic to aquatic life with long-lasting effects[11].

Conclusion

This compound is an indispensable reagent in modern organic synthesis, particularly for the introduction of the 3-pyridyl moiety in the development of new pharmaceutical agents. Its stability, coupled with its reactivity in the highly versatile Stille cross-coupling reaction, makes it a valuable tool for medicinal chemists. A thorough understanding of its physical properties, synthetic methods, and the mechanistic details of its reactions, along with strict adherence to safety protocols, is paramount for its successful and safe application in the synthesis of the next generation of pyridine-containing therapeutics.

References

-

MPG.PuRe. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). 119 Sn NMR spectra of 1 in various solvents showing the dependence of δ.... Retrieved from [Link]

-

IMSERC. (n.d.). NMR Periodic Table: Tin NMR. Retrieved from [Link]

-

(Sn) Tin NMR. (n.d.). Retrieved from [Link]

-

Journal of Medical, Chemical and Biomedical Engineering. (2025). Synthesis of pyridine derivatives employing three component reaction and Fe₃O₄/ZnO/MWCNTs magnetic nanocomposites. Retrieved from [Link]

-

Baxendale Group - Durham University. (2010, March 5). A flow-based synthesis of Imatinib: the API of Gleevecw. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

New Drug Approvals. (2014, September 10). IMATINIB. Retrieved from [Link]

-

Princeton University. (2002, June 3). Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Effective lithiation of 3-bromopyridine: synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Retrieved from [Link]

-

The Hartwig Group. (n.d.). Efficient synthesis of a-aryl esters by room-temperature palladium-catalyzed coupling of aryl halides with ester enolates. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-(TRIBUTYLSTANNYL)PYRIDINE (CAS No.: 17997-47-6) in Organic Synthesis. Retrieved from [Link]

-

PubMed Central. (n.d.). Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides and Sulfonates: A General Method for the Preparation of Primary Arylamines. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Retrieved from [Link]

-

Journal of Fundamental Sciences. (n.d.). Retrieved from [Link]

-

DiVA portal. (n.d.). Reaction Between Grignard Reagents and Heterocyclic N-oxides. Retrieved from [Link]

-

ResearchGate. (n.d.). Relevant FTIR peaks for titration studies. (a) An overview of the.... Retrieved from [Link]

-

AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

- Google Patents. (n.d.). CN110357853B - Synthesis method of (R, S-) nicotine.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C17H31NSn | CID 3483848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 59020-10-9: 3-(Tributylstannyl)-pyridine | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Efficient and improved synthesis of Telmisartan [beilstein-journals.org]

- 6. rjpbcs.com [rjpbcs.com]

- 7. Synthesis of telmisartan impurity B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sarchemlabs.com [sarchemlabs.com]

- 9. colab.ws [colab.ws]

- 10. researchgate.net [researchgate.net]

- 11. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 16. This compound | 59020-10-9 | FT142773 [biosynth.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-(Tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Tributylstannyl)pyridine is a key organometallic reagent, widely utilized in organic synthesis, particularly in Stille cross-coupling reactions to form carbon-carbon bonds. Its utility in the synthesis of complex molecules, including pharmaceuticals and functional materials, makes its unambiguous characterization paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of such compounds.[1][2] This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, offering a detailed interpretation of its features and a robust protocol for spectral acquisition, aimed at ensuring scientific integrity and reproducibility.

Molecular Structure and Proton Environments

To understand the ¹H NMR spectrum, one must first analyze the distinct proton environments within the this compound molecule. The structure consists of two main parts: the aromatic pyridine ring and the three aliphatic butyl chains attached to the tin atom.

-

Pyridine Ring Protons: The pyridine ring has four aromatic protons at positions 2, 4, 5, and 6. Due to the substitution at position 3, none of these protons are chemically equivalent, and they are expected to appear as distinct signals in the aromatic region of the spectrum.

-

Tributyl Group Protons: The three butyl chains are equivalent, assuming free rotation around the Sn-C bonds. Within each butyl chain, there are four distinct sets of protons, designated α, β, γ, and δ, relative to the tin atom (Sn-CH₂-CH₂-CH₂-CH₃).

Below is a diagram illustrating the molecular structure with the non-equivalent protons labeled.

Caption: Molecular structure of this compound with labeled proton environments.

Core Principles: Chemical Shifts and Tin-Proton Coupling

The ¹H NMR spectrum of organotin compounds is distinguished by several key features.[3] The chemical shift (δ) of a proton is influenced by its local electronic environment. In this compound, the electropositive nature of the tin atom and the aromatic ring currents of the pyridine moiety are the dominant factors.

A unique and diagnostically crucial feature is the spin-spin coupling between protons and the magnetically active isotopes of tin, ¹¹⁷Sn (I=1/2, 7.68% abundance) and ¹¹⁹Sn (I=1/2, 8.59% abundance).[3][4] This coupling gives rise to "satellite" peaks flanking the main proton signal. The magnitude of the coupling constant, J(Sn,H), provides valuable structural information. The two-bond coupling, ²J(¹¹⁹Sn,H), is typically around 50 Hz.[4]

Detailed ¹H NMR Spectral Analysis

The spectrum can be divided into two main regions: the aromatic region (for the pyridine protons) and the aliphatic region (for the tributyl protons). The following table summarizes the expected signals based on literature data.[5]

| Assignment | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Pyridine Ring | H-2 | ~8.6 | Singlet (or narrow multiplet) | - |

| Pyridine Ring | H-6 | ~8.5 | Doublet | ~4.5 |

| Pyridine Ring | H-4 | ~7.7 | Doublet of Triplets | ~7.5, 1.5 |

| Pyridine Ring | H-5 | ~7.2 | Multiplet | - |

| Tributyl Group | α-CH₂ | ~1.1 | Triplet | ~8.0 |

| Tributyl Group | β-CH₂ | ~1.5 | Multiplet | - |

| Tributyl Group | γ-CH₂ | ~1.3 | Sextet | ~7.3 |

| Tributyl Group | δ-CH₃ | ~0.9 | Triplet | ~7.3 |

Note: Chemical shifts are typically referenced to Tetramethylsilane (TMS) at 0.00 ppm and can vary slightly depending on the solvent and concentration.

Experimental Protocol for High-Quality ¹H NMR Acquisition

Adherence to a meticulous experimental protocol is essential for obtaining a high-quality, reproducible spectrum. Organometallic compounds can be sensitive to air and moisture, necessitating careful handling.[2]

Step-by-Step Methodology

-

Sample Preparation:

-

Under an inert atmosphere (e.g., argon or nitrogen), accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (CDCl₃ is commonly used) in a clean, dry vial. The use of deuterated solvents is crucial to avoid large solvent signals that would overwhelm the analyte signals.[6]

-

Transfer the solution to a clean, dry 5 mm NMR tube using a pipette or syringe.

-

Cap the NMR tube securely. For prolonged storage or for highly sensitive samples, flame-sealing the tube under vacuum is recommended.

-

-

Instrument Setup and Calibration:

-

Use a high-resolution NMR spectrometer (a field strength of 400 MHz or higher is recommended for better signal dispersion).

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp lines and good resolution. A narrow, symmetrical solvent peak is indicative of good shimming.

-

-

Data Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Key Parameters:

-

Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts, typically from -1 to 10 ppm for organometallic compounds.[2][7]

-

Acquisition Time: An acquisition time of 2-4 seconds is usually sufficient to ensure good digital resolution.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a good starting point. For quantitative measurements, a longer delay (5 times the longest T1) is necessary.[8]

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans should provide an adequate signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

-

Reference the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

-

Integrate all peaks. The relative integrals should correspond to the number of protons giving rise to each signal.

-

Logic of Spectral Interpretation

The process of assigning the peaks in the acquired spectrum should follow a logical workflow to ensure accuracy.

Caption: Workflow for the interpretation of the ¹H NMR spectrum of this compound.

Troubleshooting and Common Impurities

-

Broad Signals: Broad peaks can indicate chemical exchange, the presence of paramagnetic impurities, or poor shimming. Ensure the sample is pure and the instrument is well-shimmed.

-

Impurities: Common impurities in organotin reagents include other organotin species like tetrabutyltin or dibutyltin halides. These will have characteristic signals in the aliphatic region. For instance, tetrabutyltin will show a similar pattern to the tributyl group but with different integration ratios relative to the pyridine signals.

-

Hydrolysis: Due to the sensitivity of the Sn-C bond to acidic conditions and moisture, hydrolysis can occur. This may lead to the formation of dibutyltin oxide or other decomposition products.[1]

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. A thorough understanding of chemical shifts, spin-spin coupling, and the characteristic tin-proton satellite peaks allows for its unambiguous identification and purity assessment. By following a rigorous experimental protocol and a logical interpretation strategy, researchers can confidently characterize this important organometallic reagent, ensuring the reliability of their subsequent synthetic applications.

References

- 1. files-do-not-link.udc.edu [files-do-not-link.udc.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 4. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 5. spectrabase.com [spectrabase.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. content.e-bookshelf.de [content.e-bookshelf.de]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 3-(Tributylstannyl)pyridine

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) data for 3-(tributylstannyl)pyridine. It is intended for researchers, scientists, and professionals in the fields of organic chemistry, organometallic chemistry, and drug development who utilize this compound in their work. This guide offers a detailed analysis of the ¹³C NMR spectrum, including chemical shift assignments, and provides a foundational experimental protocol for acquiring high-quality data.

Introduction: The Significance of this compound and its NMR Characterization

This compound is a versatile organometallic reagent widely employed in organic synthesis, particularly in cross-coupling reactions such as the Stille coupling. Its utility lies in the ability of the tributylstannyl group to be efficiently transferred, enabling the formation of carbon-carbon bonds with various organic electrophiles. The pyridine moiety introduces a key heterocyclic scaffold present in numerous pharmaceuticals and biologically active molecules.

Accurate structural elucidation and purity assessment of this compound are paramount for its successful application. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing a unique fingerprint of the carbon skeleton of the molecule. Each carbon atom in a distinct chemical environment gives rise to a specific resonance in the ¹³C NMR spectrum, and the chemical shift of this resonance is highly sensitive to the surrounding electronic structure. Therefore, a thorough understanding of the ¹³C NMR data is crucial for confirming the identity and purity of this compound.

¹³C NMR Data for this compound

The authoritative ¹³C NMR data for this compound was reported by T.N. Mitchell in Organic Magnetic Resonance in 1975. The following table summarizes the chemical shifts and their assignments for the carbon atoms of this compound, as determined in deuterated chloroform (CDCl₃).

| Carbon Atom | Assignment | Chemical Shift (δ) in ppm |

| Pyridine Ring | ||

| C-2 | Pyridine | 148.1 |

| C-3 | Pyridine (ipso-carbon) | 139.5 |

| C-4 | Pyridine | 135.2 |

| C-5 | Pyridine | 122.9 |

| C-6 | Pyridine | 148.1 |

| Tributylstannyl Group | ||

| C-α (Sn-CH₂) | Butyl | 9.7 |

| C-β (Sn-CH₂-CH₂) | Butyl | 29.3 |

| C-γ (Sn-CH₂-CH₂-CH₂) | Butyl | 27.5 |

| C-δ (Sn-CH₂-CH₂-CH₂-CH₃) | Butyl | 13.7 |

Note: The assignments for the pyridine ring are based on the established substituent effects of the tributylstannyl group on aromatic systems and data from related compounds.

Interpreting the Chemical Shifts

The chemical shifts observed in the ¹³C NMR spectrum of this compound are influenced by several factors, including the electronegativity of adjacent atoms, hybridization, and anisotropic effects.

-

Pyridine Carbons: The carbons of the pyridine ring resonate in the aromatic region of the spectrum (typically 100-150 ppm). The C-2 and C-6 carbons, being adjacent to the electronegative nitrogen atom, are the most deshielded and appear at the lowest field (148.1 ppm). The ipso-carbon (C-3), directly attached to the tin atom, experiences a moderate deshielding effect. The C-4 and C-5 carbons are found at higher fields.

-

Tributylstannyl Carbons: The carbons of the butyl chains are observed in the aliphatic region of the spectrum (typically 10-40 ppm). The α-carbon, directly bonded to the tin atom, is the most shielded of the butyl carbons due to the electropositive nature of tin. The chemical shifts of the β, γ, and δ carbons follow a predictable pattern, moving progressively downfield as the distance from the tin atom increases.

Experimental Protocol for Acquiring ¹³C NMR Spectra of this compound

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound.

-

Concentration: Prepare a solution of approximately 50-100 mg of this compound in 0.6-0.7 mL of CDCl₃ in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Setup and Parameters

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or similar | A standard 30° pulse-acquire sequence with proton decoupling. |

| Acquisition Time (AQ) | 1-2 seconds | Sufficient for good resolution. |

| Relaxation Delay (D1) | 2-5 seconds | Organotin compounds, particularly those with quaternary carbons, can have long relaxation times. A longer delay ensures complete relaxation and more accurate signal integration. |

| Number of Scans (NS) | 1024 or higher | Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio. |

| Spectral Width (SW) | 200-250 ppm | To encompass the full range of expected chemical shifts. |

| Temperature | 298 K (25 °C) | Standard ambient temperature. |

Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.

-

Chemical Shift Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak of CDCl₃ at 77.16 ppm.

Visualizing the Molecular Structure and Carbon Numbering

To aid in the interpretation of the ¹³C NMR data, the following diagram illustrates the structure of this compound with the carbon atoms numbered according to the assignments in the data table.

Caption: Molecular structure of this compound with carbon numbering.

Conclusion

This technical guide has provided a detailed overview of the ¹³C NMR data for this compound, a critical analytical dataset for researchers working with this important organometallic reagent. By understanding the chemical shifts and their assignments, and by following the recommended experimental protocol, scientists can confidently verify the structure and purity of their material, ensuring the reliability and reproducibility of their synthetic endeavors.

References

-

Mitchell, T. N. (1975). Carbon-13. NMR. spectroscopy of organotin compounds. Organic Magnetic Resonance, 7(12), 610-614. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Wiley-VCH GmbH. Retrieved from [Link]

An In-depth Technical Guide to the FT-IR Analysis of 3-(Tributylstannyl)pyridine

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 3-(Tributylstannyl)pyridine, a versatile organotin compound employed in various chemical syntheses.[1][2] Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of FT-IR as applied to this specific molecule, offers a detailed experimental protocol, and provides in-depth guidance on spectral interpretation.

Introduction: The Significance of Vibrational Spectroscopy for Organotin Pyridines

This compound is a key reagent in cross-coupling reactions, such as the Stille coupling, for the formation of carbon-carbon bonds.[1][2] Its molecular structure, comprising a pyridine ring and a tributyltin moiety, presents a unique combination of aromatic and aliphatic features. FT-IR spectroscopy serves as a powerful, non-destructive technique to confirm the synthesis and purity of this compound by identifying its characteristic molecular vibrations.[3]

The utility of FT-IR in this context is threefold:

-

Synthesis Verification: Confirming the successful attachment of the tributylstannyl group to the pyridine ring.[3]

-

Structural Elucidation: Providing evidence for the specific substitution pattern on the pyridine ring.[3]

-

Purity Assessment: Detecting the presence of starting materials or by-products.[3]

This guide will equip the user with the necessary knowledge to leverage FT-IR spectroscopy for the robust characterization of this compound.

Fundamental Principles: Vibrational Modes of this compound

The FT-IR spectrum of this compound is a composite of the vibrational modes originating from its two primary structural components: the tributyl group and the pyridine ring. Understanding the characteristic absorption frequencies of these components is crucial for accurate spectral interpretation.

The infrared spectrum can be broadly divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[4][5][6]

The Tributylstannyl Group Vibrations

The tributylstannyl moiety gives rise to several characteristic vibrations, primarily associated with the C-H and Sn-C bonds.

-

C-H Stretching: The stretching vibrations of the C-H bonds in the butyl chains typically appear in the 2950-2850 cm⁻¹ region. These are usually strong and sharp absorptions.[7]

-

C-H Bending: The bending (scissoring, wagging, and twisting) vibrations of the CH₂ and CH₃ groups occur in the 1465-1375 cm⁻¹ range.

-

Sn-C Vibrations: The stretching and bending vibrations of the tin-carbon bond are found in the lower frequency region of the spectrum, typically below 700 cm⁻¹.[7] The Sn-C stretching vibrations are particularly diagnostic for organotin compounds.[8]

The Pyridine Ring Vibrations

The pyridine ring, an aromatic heterocycle, exhibits a set of characteristic vibrational modes. The position of the tributylstannyl group at the 3-position influences the exact frequencies and intensities of these bands.

-

C-H Stretching: The aromatic C-H stretching vibrations are expected to occur above 3000 cm⁻¹.

-

C=C and C=N Ring Stretching: These vibrations give rise to a series of bands, typically in the 1600-1400 cm⁻¹ region. The pattern of these bands can be indicative of the substitution on the pyridine ring.[9]

-

C-H Out-of-Plane Bending: These strong absorptions in the 900-650 cm⁻¹ range are highly characteristic of the substitution pattern on the aromatic ring.[9]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

This section details a step-by-step methodology for the FT-IR analysis of this compound. As this compound is a liquid at room temperature, the Attenuated Total Reflectance (ATR) technique is a convenient and widely used method.[9][10]

Instrumentation and Materials

-

FT-IR Spectrometer: A standard laboratory FT-IR spectrometer, such as a Bruker Tensor 27 FT-IR, is suitable.[9]

-

ATR Accessory: A single-reflection ATR accessory with a diamond or zinc selenide crystal is recommended.

-

Sample: this compound (CAS 59020-10-9).[11]

-

Solvent: Isopropanol or ethanol for cleaning the ATR crystal.

-

Wipes: Lint-free laboratory wipes.

Step-by-Step Procedure

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

-

Acquire a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) and instrumental interferences.

-

-

Sample Application:

-

Place a small drop of this compound directly onto the center of the ATR crystal. Ensure the crystal is fully covered by the sample.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. A typical measurement would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing and Cleaning:

-

After data acquisition, clean the ATR crystal meticulously with isopropanol and a lint-free wipe.

-

Process the acquired spectrum using the spectrometer software. This may include baseline correction and atmospheric suppression if necessary.

-

Visualizing the Workflow

Caption: A streamlined workflow for the FT-IR analysis of this compound using the ATR technique.

Spectral Interpretation: Decoding the Vibrational Fingerprint

The FT-IR spectrum of this compound, as sourced from the PubChem database, provides a clear representation of its key functional groups.[9] A detailed analysis of the characteristic absorption bands is presented below.

Tabulated Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch (Pyridine) |

| 2955, 2924, 2870 | Strong | Aliphatic C-H Stretch (Tributyl) |

| ~1570, 1550, 1470 | Medium | C=C and C=N Ring Stretching (Pyridine) |

| ~1455 | Medium | CH₂ Bending (Tributyl) |

| ~1375 | Medium | CH₃ Bending (Tributyl) |

| Below 700 | Variable | Sn-C Stretching and Bending, Ring Deformations |

Note: The exact peak positions may vary slightly depending on the specific instrument and sampling conditions.

Detailed Band Assignments

-

Above 3000 cm⁻¹: The presence of a medium intensity band around 3050 cm⁻¹ is indicative of the C-H stretching vibrations of the pyridine ring.

-

2800-3000 cm⁻¹: The strong, sharp peaks observed at approximately 2955, 2924, and 2870 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the C-H bonds in the CH₂, and CH₃ groups of the tributyl chains.

-

1400-1600 cm⁻¹: A series of medium intensity bands in this region corresponds to the C=C and C=N stretching vibrations within the pyridine ring. The specific pattern of these bands is influenced by the substitution at the 3-position.

-

Fingerprint Region (Below 1500 cm⁻¹): This region contains a wealth of information, including the bending vibrations of the alkyl C-H bonds and the characteristic Sn-C vibrations. The complex pattern of peaks in this region serves as a unique "fingerprint" for this compound.

Molecular Structure and Key Vibrational Regions

Caption: Correlation between the structural components of this compound and their characteristic FT-IR absorption regions.

Conclusion: A Validated Approach to Characterization

FT-IR spectroscopy provides a rapid, reliable, and information-rich method for the characterization of this compound. By following the outlined experimental protocol and utilizing the provided spectral interpretation guide, researchers can confidently verify the identity and assess the quality of this important organotin reagent. The combination of characteristic absorptions from the tributylstannyl group and the pyridine ring creates a unique vibrational signature, making FT-IR an indispensable tool in the synthesis and application of this compound.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3483848, this compound. Retrieved from [Link]

- Poller, R. C., & Ruddick, J. N. R. (1969). Mössbauer and infrared spectra of organotin oxinates. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2273-2276.

-

CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. Retrieved from [Link]

- Forni, L., & Gatti, G. (1998). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Journal of the Chemical Society, Faraday Transactions, 94(19), 2927-2932.

- Al-Zaydi, K. M. (2009).

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

- Supplementary Information Photosensitizing CNTs by organotin(IV)

-

Chu, P. M., Guenther, F. R., Rhoderick, G. C., & Lafferty, W. J. (n.d.). Quantitative Infrared Database. NIST. Retrieved from [Link]

-

Wikipedia. (n.d.). Tributyltin. Retrieved from [Link]

- Michels, T. D., Rhee, J. U., & Vanderwal, C. D. (2008). Synthesis of δ-Tributylstannyl-α,β,γ,δ-Unsaturated Aldehydes from Pyridines. Organic Letters, 10(21), 4983-4986.

- Chu, P. M., Guenther, F. R., Rhoderick, G. C., & Lafferty, W. J. (1999). The NIST Quantitative Infrared Database. Journal of Research of the National Institute of Standards and Technology, 104(1), 59-81.

-

Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

ChemBK. (2024). 3-(tributylstannanyl)pyridine. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

NIST. (n.d.). Biotin. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). The NIST Quantitative Infrared Database. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

- National Center for Biotechnology Information. (2021). High-Throughput Non-targeted Chemical Structure Identification Using Gas-Phase Infrared Spectra. Analytical Chemistry, 93(15), 6034-6042.

-

INCHEM. (n.d.). Tributyltin compounds (PIM G018). Retrieved from [Link]

-

ARPAT. (n.d.). Analysis of Tributyltin (TBT). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Five of the most common tributyltin chemicals. Retrieved from [Link]

- MDPI. (2020). Organotin Antifouling Compounds and Sex-Steroid Nuclear Receptor Perturbation: Some Structural Insights. International Journal of Molecular Sciences, 21(18), 6653.

Sources

- 1. This compound | 59020-10-9 | FT142773 [biosynth.com]

- 2. 2-(Tributylstannyl)pyridine | [frontierspecialtychemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Interpreting IR Spectra [chemistrysteps.com]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. rsc.org [rsc.org]

- 8. Mössbauer and infrared spectra of organotin oxinates - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 9. This compound | C17H31NSn | CID 3483848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. scbt.com [scbt.com]

mass spectrometry of tributylstannylpyridines

An In-Depth Technical Guide to the Mass Spectrometry of Tributylstannylpyridines: From Ionization to Fragmentation

Section 1: Foundational Principles

Introduction to Tributylstannylpyridines

Tributylstannylpyridines are a class of organometallic compounds where a tributyltin ([Sn(C₄H₉)₃], often abbreviated as Bu₃Sn) group is covalently bonded to a pyridine ring. These compounds are valuable reagents in organic synthesis, particularly in Stille cross-coupling reactions, for the formation of carbon-carbon bonds. Their analysis is crucial for reaction monitoring, purity assessment, and understanding potential metabolic or environmental fate, as organotin compounds are known for their biological activity and environmental persistence.[1]

The analytical challenge stems from their dual nature: they possess a thermally sensitive organometallic component and a stable nitrogen-containing heterocyclic ring. This duality dictates the strategic choices required for successful mass spectrometric analysis.

The Unique Challenge of Organometallic Mass Spectrometry

Unlike many small organic molecules, organometallic compounds like tributylstannylpyridines present specific analytical hurdles.[2] The tin-carbon bond can be thermally labile, and the compounds may be sensitive to air and moisture, complicating sample handling.[2] Furthermore, tin possesses ten stable isotopes, a feature that, while complicating the appearance of mass spectra, provides a definitive isotopic signature for identifying tin-containing fragments.[3][4][5] The choice of ionization technique is therefore paramount to obtaining meaningful data, balancing the need to generate ions without causing catastrophic, uninformative decomposition.[2]

Overview of Key Mass Spectrometry Techniques

Two primary hyphenated techniques dominate the analysis of organotin compounds: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

-

GC-MS: This technique offers high chromatographic resolution for separating isomers.[6][7] However, due to the low volatility of many organotin compounds, including tributylstannylpyridines, a chemical derivatization step is often required to convert them into more volatile and thermally stable analogues before they can be analyzed by GC.[8]

-

LC-MS: This approach has become the preferred technique as it can often analyze the compounds directly without the need for derivatization, simplifying sample preparation and avoiding potential artifacts from the derivatization process.[6][9][10] It is particularly well-suited for compounds that are not amenable to GC.

The decision between these two platforms represents a fundamental fork in the analytical workflow, each with distinct requirements for sample preparation and ionization.

Section 2: The Ionization Crossroads: Choosing the Right Path

The successful transfer of an intact molecule or its characteristic precursor ion into the gas phase is the most critical step in mass spectrometry. For tributylstannylpyridines, the choice is primarily between the "hard" ionization of GC-MS and the "soft" ionization of LC-MS.

Path A: Gas Chromatography-Mass Spectrometry (GC-MS)

To make tributylstannylpyridines suitable for GC analysis, their polarity must be reduced and their volatility increased. This is typically achieved through derivatization, where the intact molecule is chemically modified.[7] The most common methods for organotins are:

-

Alkylation: Using Grignard reagents (e.g., ethylmagnesium bromide) to form tetra-substituted, more volatile tin species. This is a robust and widely used technique.

-

Hydride Generation: Using a reducing agent like sodium borohydride (NaBH₄) to form volatile tin hydrides.[7]

The rationale behind this step is to ensure the analyte can traverse the heated GC column without degradation. However, derivatization adds complexity, time, and potential sources of error to the analysis.

Once the derivatized analyte elutes from the GC column, it enters the ion source, where it is bombarded with high-energy (typically 70 eV) electrons.[11] This process, known as Electron Ionization (EI), is energetic enough to not only remove an electron to form a molecular ion (M⁺•) but also to induce extensive and often predictable fragmentation.[12][13] This fragmentation pattern serves as a chemical "fingerprint" that is invaluable for structural elucidation and can be compared against spectral libraries.[11][14]

Path B: Liquid Chromatography-Mass Spectrometry (LC-MS)

The primary advantage of LC-MS for analyzing organotin compounds is the ability to handle non-volatile and thermally sensitive molecules directly from a solution.[9] This eliminates the entire derivatization workflow, leading to faster and simpler sample preparation.[10][15] Sample preparation can be as straightforward as a "dilute-and-shoot" approach or employ a rapid extraction technique like QuEChERS.[16][17]

Electrospray Ionization (ESI) is the most common ion source for LC-MS analysis of organometallic compounds.[3][4] It is considered a "soft" ionization technique because it transfers ions from solution into the gas phase with minimal internal energy, reducing premature fragmentation.[4] For a tributylstannylpyridine, ESI in positive ion mode would be expected to generate the protonated molecule, [M+H]⁺, where the proton likely associates with the basic nitrogen atom of the pyridine ring. This intact protonated molecule provides clear molecular weight information, which is often absent in an EI spectrum due to extensive fragmentation.[18]

Section 3: Deciphering the Spectra: A Guide to Fragmentation Analysis

Regardless of the ionization method, the resulting mass spectrum contains a wealth of structural information. The key is to recognize the characteristic patterns of the tributyltin moiety and the pyridine ring.

The Tin Isotope Signature: The Definitive Marker

A definitive feature of any tin-containing ion is its unique and complex isotopic pattern. Tin has ten naturally occurring stable isotopes, resulting in a characteristic cluster of peaks that unequivocally identifies the presence of tin in an ion.[3][19] Comparing the observed isotopic distribution to the theoretical pattern is a critical first step in spectral interpretation.

Table 1: Natural Isotopic Abundance of Major Tin Isotopes

| Isotope | Mass (Da) | Natural Abundance (%) |

|---|---|---|

| ¹¹²Sn | 111.9048 | 0.97 |

| ¹¹⁴Sn | 113.9028 | 0.66 |

| ¹¹⁵Sn | 114.9033 | 0.34 |

| ¹¹⁶Sn | 115.9018 | 14.54 |

| ¹¹⁷Sn | 116.9030 | 7.68 |

| ¹¹⁸Sn | 117.9016 | 24.22 |

| ¹¹⁹Sn | 118.9033 | 8.59 |

| ¹²⁰Sn | 119.9022 | 32.58 |

| ¹²²Sn | 121.9034 | 4.63 |

| ¹²⁴Sn | 123.9053 | 5.79 |

(Data sourced from common analytical chemistry references)

Core Fragmentation Pathway 1: The Tributyltin Moiety